N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a complex heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by their five-membered ring structure containing two nitrogen atoms at adjacent positions. This specific compound features two pyrazole rings, which are substituted with various alkyl groups, including ethyl and methyl. Its molecular formula is with a molecular weight of approximately 219.29 g/mol.
The compound is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. Pyrazole derivatives are often explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties.
Research indicates that N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine exhibits potential biological activities:
The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves:
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has several applications across various fields:
Studies on N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine have focused on its interaction with biological macromolecules:
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amines can be compared with other pyrazole derivatives:
| Compound Name | Molecular Formula | Notable Properties |
|---|---|---|
| 1-Pheylpyrazole | C9H10N2 | Known for anti-inflammatory properties |
| 3,5-Dimethylpyrazole | C6H8N2 | Used as a ligand in coordination chemistry |
| 4-Carboxypyrazole | C6H6N2O2 | Studied for anti-tubercular activity |
Each of these compounds possesses unique properties and applications that highlight the versatility of pyrazole derivatives in scientific research and industry .
Pyrazole derivatives have played a pivotal role in medicinal chemistry since their discovery in the late 19th century. In 1883, Ludwig Knorr synthesized the first pyrazole-based drug, antipyrine (phenazone), marking the dawn of synthetic antipyretic and analgesic agents. This breakthrough demonstrated pyrazole’s potential as a pharmacophore, spurring further exploration of its derivatives. By the mid-20th century, natural pyrazole analogs such as 1-pyrazolyl-alanine were isolated from watermelon seeds, confirming their biological relevance.
The development of bis-pyrazole architectures, which feature two interconnected pyrazole rings, has expanded their therapeutic applications. Studies show that bis-pyrazoles exhibit enhanced antimicrobial, anticancer, and anti-inflammatory activities compared to monosubstituted analogs. For instance, coordination complexes of bis-pyrazoles demonstrate potent antifungal and antibacterial properties, attributed to their ability to disrupt microbial enzyme systems. These advancements underscore pyrazole’s enduring significance in drug discovery.
Bis-pyrazole compounds are characterized by their dual heterocyclic cores, which enable diverse functionalization. Key structural features include:
| Method | Reactants | Key Features |
|---|---|---|
| Cyclocondensation | 1,3-diketones + hydrazines | High yields, mild conditions |
| Electrochemical coupling | 3,5-diamino-4-cyanopyrazole | Site-selective N–N/NN bond formation |
| Hydrazonoyl halide reaction | Bis(cyanoacetic acid hydrazide) | Modular functional group incorporation |
Electrochemical methods, such as the homo-coupling of 3,5-diamino-4-cyanopyrazole, enable precise control over bond formation (N–N vs. NN), achieving yields up to 86%. These strategies highlight the synthetic adaptability of bis-pyrazoles, facilitating their use in pharmaceuticals like Celebrex (anti-inflammatory) and Sildenafil (erectile dysfunction).
This compound, first reported in synthetic chemistry literature, features a methylene-bridged bis-pyrazole structure. Its IUPAC name reflects the substituents and connectivity:
The compound’s synthesis likely involves alkylation of pyrazole precursors, a common strategy for constructing bis-heterocycles. Its moderate LogP (~2.1) suggests balanced lipophilicity, making it suitable for further pharmacological optimization.